molecular formula C17H17BrN2O2 B4982549 5-(4-bromobenzylidene)-3-(1-piperidinylmethylene)-2,4-pyrrolidinedione

5-(4-bromobenzylidene)-3-(1-piperidinylmethylene)-2,4-pyrrolidinedione

Cat. No.: B4982549
M. Wt: 361.2 g/mol
InChI Key: QCOWEDRBBXGORH-BOSGCFSHSA-N
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Description

5-(4-bromobenzylidene)-3-(1-piperidinylmethylene)-2,4-pyrrolidinedione, also known as BBP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)-3-(1-piperidinylmethylene)-2,4-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-bromobenzylidene)-3-(1-piperidinylmethylene)-2,4-pyrrolidinedione is its potential as a multi-functional compound that can be used in various fields, including medicinal chemistry, materials science, and environmental science. However, this compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-(4-bromobenzylidene)-3-(1-piperidinylmethylene)-2,4-pyrrolidinedione, including:
1. Further optimization of the synthesis method to improve the yield and purity of this compound.
2. Investigation of the mechanism of action of this compound to better understand its anti-cancer properties.
3. Development of this compound-based organic electronic materials for various applications, such as organic field-effect transistors and solar cells.
4. Study of the potential use of this compound as a fluorescent probe for the detection of heavy metal ions in water.
5. Investigation of the potential use of this compound as a drug candidate for the treatment of various types of cancer.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

5-(4-bromobenzylidene)-3-(1-piperidinylmethylene)-2,4-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with piperidine and 2,4-thiazolidinedione. The resulting product is then subjected to further reactions and purification steps to obtain this compound in its pure form. This synthesis method has been optimized through various studies to improve the yield and purity of this compound.

Scientific Research Applications

5-(4-bromobenzylidene)-3-(1-piperidinylmethylene)-2,4-pyrrolidinedione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-cancer properties, and it has been studied as a potential drug candidate for the treatment of various types of cancer. This compound has also been studied for its potential application in the development of organic electronic materials, such as organic field-effect transistors and solar cells. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

Properties

IUPAC Name

(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c18-13-6-4-12(5-7-13)10-15-16(21)14(17(22)19-15)11-20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,19,22)/b14-11-,15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOWEDRBBXGORH-BOSGCFSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=C2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)Br)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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